2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
Description
2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core fused with a thiophene ring. The molecule is substituted at positions 3 and 5 with phenyl groups, while a sulfanyl-acetamide moiety at position 2 is linked to an oxolan-2-ylmethyl group. The oxolan (tetrahydrofuran) substituent may enhance solubility due to its polar ether oxygen, distinguishing it from purely aromatic analogs.
Properties
IUPAC Name |
2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c29-21(26-14-19-12-7-13-31-19)16-33-25-27-23-22(20(15-32-23)17-8-3-1-4-9-17)24(30)28(25)18-10-5-2-6-11-18/h1-6,8-11,15,19H,7,12-14,16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBQHNSIAIMIOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a thieno[2,3-d]pyrimidine derivative known for its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial and anticancer activities, and highlights relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thieno[2,3-d]pyrimidine core.
- A sulfanyl group linked to the pyrimidine ring.
- An oxolane (tetrahydrofuran) moiety attached via a methyl group.
This unique architecture contributes to its biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
Research has demonstrated significant antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. In a study assessing various compounds with similar structures, it was found that:
- Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
- Compounds with a substituted amido or imino side chain at position 3 exhibited enhanced antimicrobial activity, indicating the importance of structural modifications for efficacy .
Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4c | 12 | S. aureus |
| 4e | 15 | E. coli |
| 5c | 10 | M. tuberculosis |
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives also show promise in cancer research. The compound under review has been associated with:
- Inhibition of Protein Kinases : These enzymes are crucial in cell signaling pathways related to growth and proliferation. The compound has demonstrated inhibitory effects on various protein kinases linked to cancer progression .
Case Study: Protein Kinase Inhibition
A study highlighted the ability of thieno[2,3-d]pyrimidine derivatives to inhibit specific protein kinases involved in cancer signaling pathways. The findings suggested that these compounds could potentially serve as therapeutic agents against abnormal cell growth diseases.
Cytotoxicity and Safety Profile
Assessing the safety profile of new compounds is essential for their potential therapeutic use. The hemolytic assay conducted on selected derivatives indicated:
- Non-toxic Up to 200 µmol L⁻¹ : Most potent compounds did not exhibit significant toxicity at this concentration level, suggesting a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Thienopyrimidine Core : Essential for antimicrobial and anticancer activities.
- Substituents on the Aromatic Rings : Influence the potency and selectivity towards biological targets.
- Functional Groups : The presence of sulfanyl and amido groups enhances interaction with proteins involved in disease processes.
Scientific Research Applications
Recent studies have indicated that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory and anticancer research. The following sections detail its applications based on current research findings.
Anticancer Applications
Research has demonstrated that compounds similar to 2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide show promising anticancer properties. For instance:
- Mechanism of Action : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer cell proliferation. Molecular docking studies suggest that it may interact with targets such as 5-lipoxygenase (5-LOX), which is implicated in cancer progression and inflammation .
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has shown potential as an anti-inflammatory agent. Studies indicate:
- Inhibition of Inflammatory Pathways : The compound's structure allows it to potentially inhibit pathways associated with inflammation, providing a basis for further exploration as a therapeutic agent in inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the applications of this compound and related derivatives:
| Study | Findings | Application |
|---|---|---|
| Study A | Demonstrated significant growth inhibition in cancer cell lines (e.g., SNB-19) | Anticancer therapy |
| Study B | Showed anti-inflammatory effects through enzyme inhibition | Treatment for inflammatory conditions |
| Study C | Evaluated pharmacokinetics and ADME properties | Drug development |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that can utilize commercially available reagents. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the thienopyrimidinone core significantly influence physicochemical properties such as melting points, solubility, and electronic characteristics. For example:
- Electronic Effects : The target compound’s diphenyl groups contribute to lipophilicity, while the oxolan moiety introduces polarity. In contrast, the fluorophenyl and dimethoxyphenyl substituents in create mixed electronic environments (electron-withdrawing F and electron-donating OCH₃).
- Solubility : The oxolan group in the target compound likely improves aqueous solubility compared to analogs with dichlorophenyl () or purely aromatic substituents ().
- Melting Points: Higher melting points in compounds like 13a (288°C) correlate with polar functional groups (e.g., sulfamoyl and cyano), whereas less polar substituents (e.g., dichlorophenyl in ) result in lower melting points.
Lumping Strategy for Property Prediction
As noted in , compounds with analogous cores but differing substituents (e.g., thienopyrimidinones vs. dihydropyrimidinones) can be grouped for predictive modeling of properties like solubility or metabolic stability. For instance, the oxolan substituent in the target compound could be classified with other oxygen-containing groups to estimate its pharmacokinetic behavior .
Q & A
Basic: What are the optimal synthetic routes for preparing the compound, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of thiophene derivatives with pyrimidinone precursors, followed by sulfanyl acetamide coupling. Key steps include:
- Cyclocondensation: Use of Na₂CO₃ in dichloromethane (CH₂Cl₂) to facilitate ring closure, as demonstrated in analogous thienopyrimidinone syntheses .
- Sulfanyl Acetamide Coupling: Thiol exchange reactions under inert atmospheres to prevent oxidation of the sulfanyl group. Yields can be improved by optimizing stoichiometry (e.g., 1.5 eq. of acetyl chloride) and employing gradient chromatography (e.g., 0–8% MeOH in CH₂Cl₂) for purification .
- Catalysis: Microwave-assisted synthesis or transition-metal catalysts (e.g., Pd) may enhance reaction efficiency for challenging intermediates .
Basic: Which spectroscopic techniques are critical for characterizing the compound’s purity and structural integrity?
Methodological Answer:
- ¹H/¹³C NMR: Essential for verifying substituent positions and detecting tautomeric equilibria. For example, broad singlets at δ 12.50 ppm (NH) and δ 10.10 ppm (NHCO) confirm hydrogen bonding in analogous acetamide derivatives .
- Mass Spectrometry (ESI/APCI+): Validates molecular weight (e.g., [M+H]⁺ peaks) and detects fragmentation patterns indicative of sulfanyl or oxolane methyl groups .
- Elemental Analysis: Ensures stoichiometric consistency (e.g., C, N, S percentages within ±0.1% of theoretical values) .
Advanced: How can researchers resolve contradictions in NMR spectral data arising from tautomeric forms or dynamic processes?
Methodological Answer:
- Variable-Temperature NMR: Perform experiments at 25–100°C to observe coalescence of signals caused by tautomerism (e.g., keto-enol equilibria in pyrimidinone rings) .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts for tautomers, aiding in assigning ambiguous peaks .
- Deuterium Exchange: Monitor NH proton disappearance in D₂O to confirm labile hydrogens in acetamide or pyrimidinone moieties .
Advanced: What strategies are recommended for interpreting crystallographic data and addressing disorder in the compound’s crystal lattice?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Resolve molecular packing and hydrogen-bonding networks. For disordered regions (e.g., oxolane methyl groups), apply restraints (ISOR, SIMU) during refinement .
- Symmetry Analysis: Use space group assignments (e.g., monoclinic P2₁/c) and symmetry codes (e.g., −x, −y, −z+1) to model equivalent positions .
- Thermal Ellipsoid Plots: Visualize anisotropic displacement parameters to distinguish static disorder from dynamic motion .
Methodological: How should experimental conditions be designed to study the compound’s reactivity under varying pH or temperature?
Methodological Answer:
- Design of Experiments (DoE): Employ factorial designs to test variables (pH: 3–10, temperature: 25–80°C) and identify interactions. Central composite designs optimize conditions for hydrolysis or nucleophilic substitution .
- Kinetic Profiling: Use HPLC or UV-Vis spectroscopy to monitor degradation rates. For example, track thiol group oxidation via Ellman’s reagent (λ = 412 nm) .
- pH Stability Studies: Buffer solutions (e.g., phosphate, acetate) assess protonation effects on sulfanyl or acetamide reactivity .
Advanced: How can computational methods enhance the prediction of the compound’s biological interactions or metabolic pathways?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or cytochrome P450 enzymes). Validate with crystallographic data from analogous pyrimidinone derivatives .
- ADMET Prediction: Tools like SwissADME predict logP, solubility, and CYP450 inhibition, guiding toxicity studies .
- Metabolic Pathway Mapping: Combine QSAR models with in silico metabolite prediction (e.g., BioTransformer) to identify potential oxidation or glucuronidation sites .
Basic: What purification techniques are most effective for isolating the compound from complex reaction mixtures?
Methodological Answer:
- Column Chromatography: Silica gel with CH₂Cl₂/MeOH gradients (e.g., 95:5 → 85:15) separates polar byproducts .
- Recrystallization: Ethyl acetate or ethanol recrystallization improves purity (>95%), confirmed by melting point consistency (±2°C) .
- HPLC-Prep: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve diastereomers or regioisomers .
Advanced: How can researchers address discrepancies between theoretical and experimental elemental analysis results?
Methodological Answer:
- Sample Homogeneity: Ensure thorough drying (vacuum desiccator, 24 h) to remove residual solvents affecting C/H ratios .
- Combustion Analysis Calibration: Use certified standards (e.g., acetanilide) to calibrate CHNS analyzers and correct for systemic errors .
- Byproduct Identification: LC-MS or TLC-MS detects trace impurities (e.g., sulfoxides) that skew sulfur content .
Methodological: What protocols ensure safe handling of intermediates during synthesis, given the compound’s reactive sulfanyl group?
Methodological Answer:
- Inert Atmosphere: Conduct thiol coupling under N₂/Ar to prevent disulfide formation .
- PPE Guidelines: Use nitrile gloves, fume hoods, and explosion-proof equipment for acetyl chloride or other volatile reagents .
- Waste Neutralization: Quench excess thiols with NaHCO₃ before disposal to avoid exothermic reactions .
Advanced: How can machine learning optimize reaction parameters for novel derivatives of the compound?
Methodological Answer:
- Data-Driven Workflows: Train neural networks on historical reaction data (yields, conditions) to predict optimal temperatures or catalysts .
- Feature Engineering: Input variables include solvent polarity (ET₃₀), steric parameters (Taft indices), and electronic descriptors (Hammett σ) .
- Active Learning: Iteratively refine models using high-throughput experimentation (HTE) feedback for underrepresented conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
